2-Benzothiazolylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolylzinc bromide is an organozinc compound that features a benzothiazole ring bonded to a zinc atom, which is further bonded to a bromine atom. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The benzothiazole moiety is a privileged structure in medicinal chemistry due to its presence in various biologically active molecules.
Mechanism of Action
Target of Action
2-Benzothiazolylzinc bromide is primarily used in the synthesis of 2-substituted benzothiazole derivatives . The primary target of this compound is the 2-bromobenzothiazole, with which it reacts to form the organozinc reagent .
Mode of Action
The mode of action of this compound involves the direct insertion of highly active zinc into 2-bromobenzothiazole . This reaction occurs at room temperature in tetrahydrofuran (THF), leading to the formation of the organozinc reagent . This organozinc reagent is then used in cross-coupling reactions with a variety of aryl iodides .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of 2-substituted benzothiazole derivatives . The organozinc reagent formed by the reaction of this compound with 2-bromobenzothiazole is used in cross-coupling reactions to generate these derivatives .
Result of Action
The result of the action of this compound is the formation of 2-substituted benzothiazole derivatives . These derivatives have been found to have a variety of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, and antiproliferative effects .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the solvent used. The reaction with 2-bromobenzothiazole occurs at room temperature in THF . The stability and efficacy of this compound would also be affected by these conditions.
Biochemical Analysis
Biochemical Properties
The role of 2-Benzothiazolylzinc bromide in biochemical reactions is primarily as a reagent in the synthesis of 2-substituted benzothiazole derivatives
Molecular Mechanism
The molecular mechanism of this compound involves the direct insertion of highly active zinc into 2-bromobenzothiazole . This results in the formation of this compound, which can then be used in cross-coupling reactions with a variety of aryl iodides .
Temporal Effects in Laboratory Settings
It is known that the oxidative addition of active zinc to 2-bromobenzothiazole is completed in 3 hours at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzothiazolylzinc bromide can be synthesized through the direct insertion of highly active zinc into 2-bromobenzothiazole. The reaction is typically carried out in tetrahydrofuran (THF) at room temperature. The oxidative addition of active zinc (1.5 equivalents) to 2-bromobenzothiazole is completed within 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving the direct insertion of zinc into 2-bromobenzothiazole can be scaled up for industrial purposes. The key factors for industrial production would include the availability of high-purity reagents and the optimization of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolylzinc bromide primarily undergoes cross-coupling reactions, particularly with aryl iodides, to form 2-arylbenzothiazoles. These reactions are typically catalyzed by palladium complexes such as Pd(PPh₃)₂Cl₂ in THF at room temperature .
Common Reagents and Conditions
Reagents: Aryl iodides, palladium catalysts (e.g., Pd(PPh₃)₂Cl₂)
Conditions: Room temperature, THF as the solvent
Major Products
The major products of these reactions are 2-arylbenzothiazoles, which are valuable intermediates in the synthesis of various pharmaceuticals and organic materials .
Scientific Research Applications
2-Benzothiazolylzinc bromide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Benzothiazolylzinc chloride
- 2-Benzothiazolylzinc iodide
- 2-Benzothiazolylmagnesium bromide
Comparison
2-Benzothiazolylzinc bromide is unique due to its specific reactivity and stability in cross-coupling reactions. Compared to its chloride and iodide counterparts, the bromide variant offers a balanced reactivity that is neither too reactive (like iodide) nor too inert (like chloride). This makes it particularly useful in forming carbon-carbon bonds with a variety of electrophiles .
Properties
IUPAC Name |
2H-1,3-benzothiazol-2-ide;bromozinc(1+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4NS.BrH.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1-4H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTAZLOCNGZNKZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=[C-]S2.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNSZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.